Cas no 1376450-88-2 ((2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide)

(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide 化学的及び物理的性質
名前と識別子
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- (2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide
- Z1143406189
- AKOS034793006
- (2S)-N'-(5-bromothiophene-2-carbonyl)-1-prop-2-ynylpyrrolidine-2-carbohydrazide
- 1376450-88-2
- EN300-26622755
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- インチ: 1S/C13H14BrN3O2S/c1-2-7-17-8-3-4-9(17)12(18)15-16-13(19)10-5-6-11(14)20-10/h1,5-6,9H,3-4,7-8H2,(H,15,18)(H,16,19)/t9-/m0/s1
- InChIKey: IPSQKONDAPCFPO-VIFPVBQESA-N
- SMILES: BrC1=CC=C(C(NNC([C@@H]2CCCN2CC#C)=O)=O)S1
計算された属性
- 精确分子量: 354.99901g/mol
- 同位素质量: 354.99901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 437
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 89.7Ų
(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622755-0.05g |
(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide |
1376450-88-2 | 90% | 0.05g |
$212.0 | 2023-09-12 |
(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazideに関する追加情報
The Comprehensive Overview of (2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide (CAS No. 1376450-88-2)
(2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide, with the CAS registry number 1376450-88-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a thiophene moiety, and a carbohydrazide group. These structural elements contribute to its potential as a lead compound in drug discovery and development.
The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and stereochemical considerations. The presence of the thiophene ring introduces electronic effects that can influence the compound's reactivity and bioavailability. Additionally, the propargyl group attached to the pyrrolidine ring enhances the molecule's flexibility and may play a role in its interaction with biological targets.
Recent studies have highlighted the potential of (2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbohydrazide as a modulator of various cellular pathways. For instance, research has demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, making it a promising candidate for the treatment of chronic inflammatory diseases. Furthermore, its anti-proliferative effects on cancer cells have been reported, suggesting its potential in oncology.
The stereochemistry at the pyrrolidine ring is critical for the compound's activity. The (2S) configuration ensures proper alignment of functional groups for optimal interaction with target proteins. This stereochemical specificity is a hallmark of modern drug design, where subtle structural differences can significantly impact efficacy and safety.
In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits moderate solubility and permeability, which are essential for oral bioavailability. However, further optimization may be required to enhance its pharmacokinetic profile for clinical applications.
The integration of thiophene moieties into drug candidates has been a growing trend in medicinal chemistry due to their ability to modulate physicochemical properties and improve receptor binding affinity. In this compound, the bromine substitution on the thiophene ring further enhances its electronic properties, potentially increasing its selectivity for specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of this compound with various protein targets. These computational studies provide valuable insights into its mechanism of action and guide further optimization efforts.
In conclusion, (2S)-N'-(5-bromothiophene-2-carbonyl)-1-(prop-2-yn-1-yl)pyrrolidine-carbohydrazide represents a novel chemical entity with significant potential in drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for exploring new therapeutic strategies across diverse disease areas.
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